molecular formula C26H24FNO5S B2362409 6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(2-fluorophenyl)methyl]quinolin-4-one CAS No. 866340-50-3

6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(2-fluorophenyl)methyl]quinolin-4-one

Cat. No. B2362409
CAS RN: 866340-50-3
M. Wt: 481.54
InChI Key: YISUDLBNDRMHQL-UHFFFAOYSA-N
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Description

6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(2-fluorophenyl)methyl]quinolin-4-one is a synthetic compound that has been widely used in scientific research. It belongs to the class of quinoline-based compounds and has been shown to have a range of biological activities.

Scientific Research Applications

Fluorophore Development

Quinoline derivatives are extensively studied for their application as fluorophores due to their unique photophysical properties. For instance, compounds structurally related to quinoline, such as Zinquin ester and its corresponding acid, are zinc(II)-specific fluorophores used in biological studies to investigate zinc(II) in various systems (Mahadevan et al., 1996). Similarly, compounds like 6-Methoxy-N-(3-sulfopropyl)-quinolinium (SPQ) are utilized to measure chloride ion transport across cellular and liposomal membranes due to their halide-sensitive fluorescence properties (Orosz & Garlid, 1993).

Antibacterial Agents

Quinolone derivatives have been synthesized and evaluated for their potent broad-spectrum antibacterial activity. For example, the synthesis of new 2-sulfonylquinolone derivatives has led to the discovery of compounds effective against resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA) (Hashimoto et al., 2007). This highlights the potential of quinoline derivatives in developing new antibacterial therapies.

Organic Synthesis Methodologies

Quinoline derivatives are central to various organic synthesis methodologies. They are employed in the synthesis of metabolites and other organic compounds due to their reactivity and structural diversity. For example, the synthesis of metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate demonstrates the utility of quinoline derivatives in synthesizing complex organic molecules (Mizuno et al., 2006).

properties

IUPAC Name

6-ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(2-fluorophenyl)methyl]quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FNO5S/c1-3-32-19-9-12-21(13-10-19)34(30,31)25-17-28(16-18-7-5-6-8-23(18)27)24-14-11-20(33-4-2)15-22(24)26(25)29/h5-15,17H,3-4,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISUDLBNDRMHQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(2-fluorophenyl)methyl]quinolin-4-one

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